N-[(1-ethylimidazol-2-yl)methyl]-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide
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Overview
Description
N-[(1-ethylimidazol-2-yl)methyl]-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring, a piperidine ring, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through a Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde. The piperidine ring can be prepared via the hydrogenation of pyridine.
The final step involves the coupling of the imidazole and piperidine intermediates with a benzamide derivative under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylimidazol-2-yl)methyl]-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzamide or piperidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(1-ethylimidazol-2-yl)methyl]-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzyme active sites, inhibiting their activity and modulating biochemical pathways. For example, it could inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylimidazol-2-yl)methyl]-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide
- N-[(1-ethylimidazol-2-yl)methyl]-2-[1-(2-acetyl)piperidin-4-yl]oxybenzamide
- N-[(1-ethylimidazol-2-yl)methyl]-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzoate
Uniqueness
N-[(1-ethylimidazol-2-yl)methyl]-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-3-24-13-10-22-19(24)14-23-21(27)17-6-4-5-7-18(17)29-16-8-11-25(12-9-16)20(26)15-28-2/h4-7,10,13,16H,3,8-9,11-12,14-15H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZMRSKSEDTTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNC(=O)C2=CC=CC=C2OC3CCN(CC3)C(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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